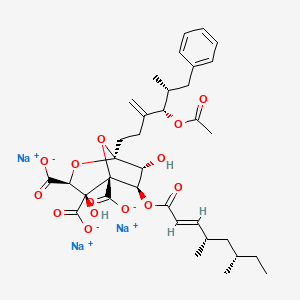

Zaragozic acid A trisodium salt

概要

説明

Zaragozic acid A trisodium salt is a potent inhibitor of mammalian, fungal, and Saccharomyces cerevisiae squalene synthase . As a squalene synthase inhibitor, it may produce lower plasma cholesterol levels in primates .

Molecular Structure Analysis

The molecular structure of Zaragozic acid A trisodium salt is characterized by an empirical formula of C35H43O14Na3 . Its molecular weight is 756.68 .Chemical Reactions Analysis

The chemical reactions involving Zaragozic acid A trisodium salt are not explicitly detailed in the search results .Physical And Chemical Properties Analysis

Zaragozic acid A trisodium salt is a lyophilized powder that is soluble in DMSO, yielding a clear, colorless to faintly yellow solution . It has a molecular weight of 756.68 .科学的研究の応用

Wound Healing Research

Zaragozic acid A trisodium salt has been used in wound healing research. It was used as a component of serum-free medium for human embryonic kidney cells in a wound scratch assay to test its effect on wound healing .

2. Inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) This compound has been used as a farnesyl-diphosphate farnesyltransferase 1 (FDFT1) or squalene synthase inhibitor in stromal cells . FDFT1 is an enzyme involved in the synthesis of sterols, and its inhibition can have significant effects on cellular processes.

Cholesterol Synthesis Inhibition

Zaragozic acid A trisodium salt has been used as a cholesterol synthesis inhibitor in T cells . By inhibiting the synthesis of cholesterol, it can affect the function and behavior of these cells.

Squalene Synthase Inhibition

Zaragozic acid A trisodium salt is a potent inhibitor, in vivo and in vitro, of mammalian, fungal and Saccharomyces cervisiae squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene.

Lowering Plasma Cholesterol Levels

As a squalene synthase inhibitor, zaragozic acid produces lower plasma cholesterol levels in primates . This makes it a potential candidate for research in cardiovascular health and diseases.

6. Increasing Hepatic LDL Receptor mRNA Levels Treatment of rats with zaragozic acid A caused an increase in hepatic low density lipoprotein (LDL) receptor mRNA levels . This could have implications for the regulation of cholesterol levels in the body.

作用機序

Target of Action

Zaragozic Acid A Trisodium Salt primarily targets squalene synthase , an enzyme found in mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the first committed enzyme in sterol synthesis .

Mode of Action

Zaragozic Acid A Trisodium Salt acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .

Biochemical Pathways

The core biosynthetic route of Zaragozic Acid A Trisodium Salt is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . It inhibits the reductive condensation of farnesyl pyrophosphate to form squalene, a crucial step in sterol synthesis .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso . The product in solution is stable if stored at –20 °C and after freeze-thaw cycles .

Result of Action

As an inhibitor of squalene synthesis, Zaragozic Acid A Trisodium Salt is responsible for lower plasma cholesterol levels in primates . Treatment of rats with Zaragozic Acid A Trisodium Salt caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQORTLVGZYJMB-BDIFPLNKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Na3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)